Cas no 1700235-81-9 (2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester)

2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester
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- インチ: 1S/C10H15ClO3/c1-9(6-7-4-3-5-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3
- InChIKey: VFGYJOBMINYDDE-UHFFFAOYSA-N
- SMILES: O1C(CC2CCC2)(C)C1(Cl)C(OC)=O
2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698987-0.5g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-698987-1.0g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698987-5.0g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-698987-0.05g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-698987-2.5g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-698987-10.0g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-698987-0.1g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-698987-0.25g |
methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |
1700235-81-9 | 0.25g |
$1117.0 | 2023-03-10 |
2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl esterに関する追加情報
Compound CAS No. 1700235-81-9: 2-Oxiranecarboxylic Acid, 2-Chloro-3-(Cyclobutylmethyl)-3-Methyl-, Methyl Ester
The compound with CAS No. 1700235-81-9, known as 2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester, is a specialized organic compound with unique structural and chemical properties. This compound belongs to the class of oxirane carboxylic acids, which are derivatives of epoxides (oxiranes) substituted with carboxylic acid groups. The presence of a chloro substituent at the second position and a cyclobutylmethyl group at the third position introduces significant steric and electronic effects, making this compound a valuable subject for both academic and industrial research.
Recent studies have highlighted the potential of oxirane carboxylic acids in various applications, including drug discovery, polymer synthesis, and advanced materials science. The methyl ester functionality in this compound adds versatility to its chemical reactivity, enabling it to participate in a wide range of organic reactions such as nucleophilic additions, esterifications, and polymerizations. Researchers have explored the use of such compounds in developing biodegradable polymers, which are increasingly sought after in sustainable materials science.
The synthesis of 2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester involves multi-step organic reactions that require precise control over steric and electronic factors. The incorporation of a cyclobutylmethyl group introduces a rigid structure that can influence the compound's physical properties, such as melting point and solubility. This makes it an interesting candidate for studying the relationship between molecular structure and material properties.
In terms of pharmacological applications, this compound has been studied for its potential as a precursor in drug development. The chloro substituent can act as a leaving group in substitution reactions, facilitating the introduction of bioactive moieties. Additionally, the oxirane ring is known to exhibit reactivity under certain conditions, making it a useful building block for constructing complex molecules with therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of compounds like this one with high accuracy. By leveraging tools such as density functional theory (DFT) and molecular dynamics simulations, scientists can design more efficient synthetic pathways and predict the behavior of these compounds in various chemical environments.
The study of oxirane carboxylic acids has also extended into green chemistry initiatives. Researchers are exploring ways to synthesize these compounds using environmentally friendly methods, such as catalytic asymmetric synthesis and biocatalysis. These approaches not only reduce the environmental footprint but also enhance the scalability of production processes.
In conclusion, 2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for advancing both fundamental research and industrial innovations. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in modern chemistry.
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